molecular formula C12H8FN3O2S2 B5778716 N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B5778716
M. Wt: 309.3 g/mol
InChI Key: KWVPTMBMKUMNNX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the benzothiadiazole ring, along with a sulfonamide functional group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-fluoroaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzothiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the benzothiadiazole ring.

    Reduction Products: Reduced forms of the benzothiadiazole ring.

Scientific Research Applications

N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agriculture: It is explored as a potential fungicide and herbicide due to its ability to interfere with the growth and development of certain plant pathogens.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The sulfonamide group can form strong interactions with the active sites of these enzymes, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic properties and reactivity. The combination of the fluorophenyl group and the sulfonamide functional group further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPTMBMKUMNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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